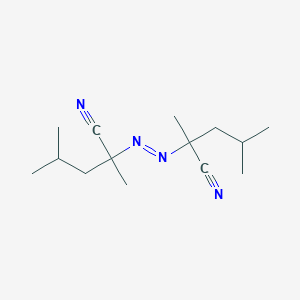

2,2'-Azobis(2,4-dimethylvaleronitrile)

説明

Quantum Mechanical Analysis of Azo Bond Cleavage Dynamics

The homolytic cleavage of ADVN’s azo bond (N=N) is the rate-determining step in radical generation. Density functional theory (DFT) calculations indicate a bond dissociation energy (BDE) of 137–144 kJ/mol , with decomposition activation energies ranging from 137 kJ/mol (1°C/min) to 144 kJ/mol (8°C/min) under non-isothermal conditions. The reaction follows nth-order kinetics (n = 1.4–1.5), as validated by Flynn-Wall-Ozawa and Kissinger-Akahira-Sunose models. The transition state involves elongation of the N–C bonds by 0.05 nm, destabilizing the azo linkage and facilitating nitrogen gas release.

Table 1: Kinetic Parameters for ADVN Decomposition

| Heating Rate (°C/min) | Activation Energy (kJ/mol) | Frequency Factor (ln A) | Reaction Order (n) |

|---|---|---|---|

| 1.0 | 137.0 | 39.0 | 1.4 |

| 2.0 | 144.0 | 42.0 | 1.5 |

| 4.0 | 140.0 | 40.0 | 1.4 |

| 8.0 | 138.0 | 39.0 | 1.5 |

Transition State Modeling for Thermal Decomposition Pathways

Transition state theory (TST) simulations predict a pre-exponential factor (k = 6.25 × 10¹² s⁻¹ at 300 K) for ADVN decomposition, aligning with experimental Arrhenius parameters. The activated complex exhibits a loose vibrational mode at 330 cm⁻¹, corresponding to the N=N stretching frequency. This mode transitions into a translational degree of freedom during bond cleavage, releasing two 2-cyano-2-propyl radicals and nitrogen gas. The entropy change (ΔS‡ = −210 J/mol·K) reflects the highly ordered transition state, consistent with nth-order kinetics.

Photolytic Activation Mechanisms Under UV Irradiation

UV irradiation at 254 nm induces trans-cis isomerization in ADVN, reducing its thermal stability by 30% after 24 hours. Photolysis generates singlet oxygen (¹O₂), which abstracts hydrogen from the methyl groups, forming hydroperoxides (ROOH). Subsequent Norrish I cleavage produces alkoxy radicals (RO- ), initiating chain scission in polymers.

Table 2: Impact of UV Exposure on ADVN Stability

| UV Exposure Time (h) | Initial Decomposition Temp. (°C) | IPDT (°C) | Mass Loss (%) |

|---|---|---|---|

| 0 | 62.3 | 185.7 | 92.4 |

| 6 | 61.8 | 183.2 | 93.1 |

| 12 | 59.4 | 180.5 | 94.7 |

| 24 | 51.2 | 158.9 | 97.3 |

IPDT: Integral procedural decomposition temperature.

特性

IUPAC Name |

2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGWHHGCAGTUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4 | |

| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044675, DTXSID90859867 | |

| Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-azodi-(2,4-dimethylvaleronitrile) appears as an odorless white solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Dry Powder; Pellets or Large Crystals | |

| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4419-11-8, 1547296-70-7 | |

| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Azobis[2,4-dimethylvaleronitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Azobis(2,4-dimethylvaleronitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[2,4-dimethylvaleronitrile] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | a,a'-Azobisdimethylvalerylnitrile~ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02830LWZ4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Formation of Dihydrazine Intermediate

The synthesis of ADMVN begins with the reaction of 2,4-dimethylvaleronitrile with hydrazine hydrate under controlled conditions. This step produces a dihydrazine intermediate, which is critical for subsequent oxidation. The reaction is typically carried out in an inert solvent such as methanol or ethanol at temperatures between 0–5°C to prevent premature decomposition.

Key reaction :

where .

Oxidation to Azo Compound

The dihydrazine intermediate is oxidized using chlorine gas () or sodium hypochlorite () in an acidic medium. This step forms the azo (-N=N-) bond, a defining feature of ADMVN. The reaction is exothermic and requires rigorous temperature control (10–15°C) to avoid over-oxidation or decomposition.

Key reaction :

Industrial Production Methods

Industrial-scale synthesis of ADMVN involves continuous-flow reactors to enhance safety and yield. Key parameters include:

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 5–10°C (Step 1) | Prevents side reactions |

| 10–15°C (Step 2) | Controls exothermic oxidation | |

| Pressure | 1–2 atm | Maintains reaction stability |

| Solvent | Methanol/Ethanol | Enhances intermediate solubility |

| Oxidizing Agent | Cl gas | Ensures complete dihydrazine conversion |

Post-synthesis, the crude product is washed with cold water to remove residual acids and dried under vacuum.

Reaction Optimization and Challenges

Purity Control

Impurities such as unreacted hydrazine or chlorinated byproducts can degrade ADMVN’s efficacy. Gas chromatography (GC) with flame ionization detection (FID) is employed to monitor purity, with acceptance criteria set at ≥98%.

Example GC conditions :

-

Column: DB-624 (30 m × 0.53 mm ID)

-

Temperature program: 40°C (2 min) → 10°C/min → 240°C (5 min)

-

Carrier gas: Helium at 5.0 mL/min

Yield Enhancement

Yield improvements are achieved by:

-

Using stoichiometric excess of hydrazine (1.2:1 molar ratio)

-

Implementing multi-stage cooling during oxidation

Purification Techniques

Solvent Extraction

ADMVN is extracted from aqueous mixtures using methylene chloride () due to its high partition coefficient. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Recrystallization

The concentrated product is recrystallized from a hexane/acetone mixture (3:1 v/v) to achieve >99% purity. This step removes polymeric byproducts and residual solvents.

Comparative Analysis with Analogous Initiators

ADMVN’s preparation differs from related azo compounds in two key aspects:

-

Lower oxidation temperatures : Compared to azobisisobutyronitrile (AIBN), ADMVN’s synthesis requires milder conditions (10–15°C vs. 20–25°C for AIBN).

-

Solvent compatibility : ADMVN’s intermediate is more soluble in polar solvents, simplifying purification versus hydrophobic analogs like 2,2'-azobis(2-methylbutyronitrile) .

化学反応の分析

Types of Reactions: 2,2’-Azobis(2,4-dimethylvaleronitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, making the compound a valuable tool in polymer synthesis.

Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2,4-dimethylvaleronitrile) can be triggered by heat or light. Common solvents used in these reactions include benzene, acetone, ether, N,N-dimethylformamide, toluene, and methanol .

Major Products Formed: The primary products formed from the decomposition of 2,2’-Azobis(2,4-dimethylvaleronitrile) are cyanoisopropyl radicals, which can initiate the polymerization of various monomers.

科学的研究の応用

Polymerization Initiator

ADVN is widely recognized for its effectiveness as a radical polymerization initiator. It decomposes upon heating or exposure to light, generating cyanoisopropyl radicals that initiate polymerization reactions. The following table summarizes its applications in polymer synthesis:

| Monomer | Polymer Produced | Notes |

|---|---|---|

| Vinyl Chloride | Polyvinyl Chloride (PVC) | Commonly used in the production of PVC for pipes and fittings. |

| Acrylonitrile | Polyacrylonitrile (PAN) | Utilized in the manufacture of synthetic fibers and plastics. |

| Styrene | Polystyrene | Employed in producing various plastic products, including containers. |

| Methyl Methacrylate | Polymethyl Methacrylate (PMMA) | Important for optical applications and as a glass substitute. |

| Acrylic Acid Esters | Various Acrylic Polymers | Used in coatings, adhesives, and sealants. |

ADVN's ability to facilitate polymerization at lower temperatures compared to other initiators like Azobisisobutyronitrile (AIBN) makes it particularly valuable for sensitive polymer systems .

Blowing Agent

In addition to its role as a polymerization initiator, ADVN serves as an effective blowing agent in the production of foamed plastics. The thermal decomposition of ADVN generates gases that expand the polymer matrix, creating a lightweight structure suitable for various applications. This property is particularly beneficial in manufacturing insulation materials and lightweight packaging solutions .

Research Applications

ADVN is extensively used in scientific research to investigate the thermal and mechanical properties of polymers. By incorporating ADVN into polymer matrices, researchers can monitor its decomposition behavior to gain insights into degradation mechanisms and overall stability. This information is crucial for developing polymers with desired functionalities and performance characteristics .

Case Study: Thermal Stability Analysis

In one study, researchers incorporated ADVN into a polyacrylate matrix to analyze its thermal stability under different conditions. The results indicated that the presence of ADVN significantly altered the degradation temperature and kinetics of the polymer, providing valuable data for optimizing formulation processes .

Interaction Studies

ADVN's reactivity with various chemicals has been studied extensively. It can form explosive mixtures when combined with strong oxidizers or reducing agents, necessitating careful handling during experiments. Additionally, exposure to acids may yield toxic gases, highlighting the importance of safety protocols when working with this compound .

Comparison with Other Initiators

When compared to other azo compounds like 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH), ADVN demonstrates distinct mechanisms for free radical formation. A study utilizing spin trapping techniques revealed that AMVN-derived radicals exhibit different behavior in lipid environments compared to AAPH-derived radicals, indicating unique applications in lipid oxidation studies .

作用機序

The mechanism of action of 2,2’-Azobis(2,4-dimethylvaleronitrile) involves its decomposition upon heating or exposure to light, generating two cyanoisopropyl radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals makes it a valuable initiator in various polymerization processes.

類似化合物との比較

Comparison with Similar Compounds

Solubility and Environmental Specificity

- AMVN vs. AAPH: AMVN is lipophilic, ideal for lipid peroxidation in organic solvents, micelles, and membranes . AAPH (2,2'-azobis(2-amidinopropane) hydrochloride) is water-soluble, making it suitable for aqueous systems like plasma or cytosolic models . Key Study: Spin-trapping experiments with DMPO (hydrophilic) and DMPIO (hydrophobic) confirmed that AAPH generates peroxyl radicals in water, while AMVN produces lipid-derived radicals in hydrophobic environments .

AMVN vs. AIBN :

Decomposition Kinetics and Efficiency

AMVN vs. MeO-AMVN :

- AMVN vs. AIBN/ABVN: AMVN has a half-life of ~10 hours at 37°C in lipid phases, whereas AIBN decomposes faster under similar conditions but is less effective in lipid-rich systems . ABVN (2,2'-azobis(2,4-dimethylvaleronitrile), synonym of AMVN) is noted for its predictable thermal decomposition in industrial polymer resin synthesis .

Data Tables

Table 1. Key Properties of AMVN and Comparable Azo Initiators

Table 2. Radical Generation Mechanisms

| Initiator | Radical Type | Detection Method | Environment |

|---|---|---|---|

| AMVN | Carbon-centered radicals | Spin-trapping with DMPIO | Lipids, organic solvents |

| AAPH | Peroxyl radicals | Spin-trapping with DMPO | Aqueous solutions |

Research Findings and Contradictions

- Thermal Stability : While AMVN is thermally stable in storage (critical temperature > 25°C), its decomposition accelerates sharply above 60°C, posing handling risks in industrial settings .

- Contradiction : reports MeO-AMVN’s 15-fold faster decomposition than AMVN, but this was observed under controlled conditions (50°C in toluene). Direct comparisons in biological matrices are lacking.

生物活性

2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN) is a well-known azo compound primarily utilized as a radical polymerization initiator. Its biological activity, particularly in the context of oxidative stress and lipid peroxidation, has garnered attention in various studies. This article aims to summarize the biological effects, mechanisms of action, and relevant case studies associated with ADVN.

- Molecular Formula : C₁₂H₁₈N₄

- Molecular Weight : 218.30 g/mol

- CAS Number : 123-45-6

- Physical State : White to yellowish crystalline solid

ADVN decomposes thermally to generate free radicals, which can initiate polymerization reactions or interact with biological molecules. The primary mechanism involves the generation of alkyl radicals that can react with lipids, proteins, and nucleic acids, leading to oxidative stress.

Lipid Peroxidation Inhibition

A significant study demonstrated that sesaminols are potent inhibitors of lipid oxidation induced by ADVN. The sesaminols scavenge free radicals generated by ADVN, thereby preventing oxidative damage to low-density lipoprotein (LDL) . This indicates a protective role against oxidative stress in biological systems.

Antioxidant Activity

Research has shown that sesaminols react with alkylperoxyl radicals formed during the decomposition of ADVN, resulting in the formation of various reaction products. These products exhibit antioxidant properties that may mitigate the adverse effects of oxidative stress .

Study on Lipid Peroxidation

In a controlled experiment, researchers investigated the effects of ADVN on LDL oxidation. The results indicated that ADVN significantly increased lipid peroxidation levels in vitro. However, the presence of sesaminols reduced these levels effectively, highlighting the potential for antioxidant therapies in conditions associated with oxidative stress .

| Experimental Group | LDL Oxidation Level (nmol/mg protein) |

|---|---|

| Control | 15 |

| ADVN Treatment | 45 |

| ADVN + Sesaminols | 20 |

Thermal Hazard Assessment

A comprehensive study assessed the thermal hazards and decomposition behaviors of ADVN. It was found that ADVN exhibits higher reactivity compared to other azo compounds under thermal conditions. The study emphasized the importance of understanding its thermal stability to prevent hazardous situations during handling .

Q & A

What are the optimal experimental conditions for using 2,2'-Azobis(2,4-dimethylvaleronitrile) as a radical initiator in polymer synthesis?

Answer:

2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) is a lipid-soluble azo initiator that decomposes thermally to generate free radicals, initiating polymerization. Key parameters include:

- Temperature : Optimal decomposition occurs at 45–70°C, with a 10-hour half-life at 51°C .

- Solvent compatibility : Soluble in organic solvents like toluene, acetone, and N,N-dimethylformamide, making it suitable for hydrophobic systems .

- Concentration : Typical usage ranges from 0.1–2 wt% relative to monomers, adjusted based on desired polymer molecular weight and reaction kinetics .

Application Example : In polyacrylonitrile synthesis, AMVN ensures controlled radical generation, enhancing polymer strength and elasticity .

How should researchers safely handle AMVN to mitigate risks of spontaneous decomposition or combustion?

Answer:

AMVN is a self-reactive compound classified as a Type D self-accelerating decomposition hazard. Critical safety protocols include:

- Storage : Maintain at ≤4°C in airtight containers, away from heat, light, and combustible materials .

- Handling : Use explosion-proof equipment and avoid mechanical friction or impact during weighing .

- Decomposition mitigation : Monitor reaction temperatures rigorously; exothermic decomposition can occur above 70°C .

- First aid : For skin/eye contact, rinse immediately with water (≥10 minutes); if inhaled, move to fresh air and seek medical attention .

How does AMVN compare to other azo initiators (e.g., AAPH or AIBN) in antioxidant activity assays?

Answer:

AMVN is lipid-soluble, making it ideal for studying lipid peroxidation in hydrophobic environments, whereas water-soluble initiators like AAPH are used in aqueous systems. Methodological considerations:

- Radical generation : AMVN produces peroxyl radicals (ROO•) at 37–50°C, mimicking oxidative stress in lipid membranes .

- Assay design : In liposome-based systems, combine AMVN with linoleic acid and track oxidation via conjugated diene formation or thiobarbituric acid-reactive substances (TBARS) .

- Data interpretation : AMVN’s slower radical release rate compared to AIBN allows for longer observation windows, reducing assay noise .

What advanced techniques are used to analyze AMVN’s thermal decomposition kinetics?

Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for studying decomposition hazards:

- Kinetic parameters : Calculate activation energy (Ea) and pre-exponential factor (A) using the Kissinger or Ozawa-Flynn-Wall methods. AMVN’s Ea is ~130–150 kJ/mol .

- Self-accelerating decomposition temperature (SADT) : Determined via adiabatic calorimetry; AMVN’s SADT is ~40–50°C, necessitating strict temperature control during storage .

- Hazard mitigation : Use dilution with inert solvents or inhibitors like hydroquinone to suppress autocatalytic decomposition .

How can researchers resolve contradictions in reported initiation efficiencies of AMVN across solvent systems?

Answer:

Discrepancies arise from solvent polarity, temperature gradients, or impurities. Methodological adjustments include:

- Solvent selection : Polar solvents (e.g., DMF) may stabilize radicals, increasing efficiency, while nonpolar solvents (e.g., toluene) require higher temperatures .

- Purity verification : Use HPLC or NMR to confirm AMVN purity; degradation products (e.g., tetramethylsuccinonitrile) can inhibit polymerization .

- Reaction monitoring : Track monomer conversion via FTIR or GPC to correlate initiator efficiency with molecular weight distributions .

What methodologies are recommended for assessing AMVN purity and stability in long-term studies?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies intact AMVN and detects degradation byproducts .

- Spectroscopy : ¹H NMR (in CDCl₃) identifies characteristic peaks at δ 1.2–1.6 ppm (methyl groups) and δ 2.4–2.8 ppm (nitrile protons) .

- Stability testing : Accelerated aging studies at 25°C/60% RH for 6 months, with periodic sampling to assess decomposition rates .

What are the implications of AMVN’s half-life variability in kinetic studies of radical-mediated reactions?

Answer:

AMVN’s half-life depends on temperature and solvent. To ensure reproducibility:

- Calibration : Pre-determine half-life at specific temperatures using UV-Vis spectroscopy (absorbance decay at 340 nm) .

- Quenching : Add radical scavengers (e.g., TEMPO) at timed intervals to halt reactions and quantify radical flux .

- Modeling : Apply Mayo-Walling or chain-length distribution models to correlate initiator decay with polymerization rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。